![molecular formula C13H16N4S4 B14391363 1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione] CAS No. 90032-44-3](/img/structure/B14391363.png)
1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione] is a complex organic compound characterized by its unique structure, which includes two pyrimidine rings connected by a propane-1,3-diyl linker and substituted with methylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione] typically involves the reaction of appropriate pyrimidine derivatives with a propane-1,3-diyl linker. The reaction conditions often require the use of solvents such as dichloromethane (DCM) and may involve refluxing to ensure complete reaction . The process may also include purification steps such as recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione] can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The pyrimidine rings can be reduced to dihydropyrimidines using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) di(methanesulfonate)
- 1,1’-(Propane-1,3-diyl)-bis(3-methyl-1H-imidazolium-1-yl) dihexafluorophosphate
- Benzene, 1,1’-(1,3-propanediyl)bis-
Uniqueness
1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione] stands out due to its specific substitution pattern and the presence of methylsulfanyl groups, which impart unique chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Número CAS |
90032-44-3 |
|---|---|
Fórmula molecular |
C13H16N4S4 |
Peso molecular |
356.6 g/mol |
Nombre IUPAC |
4-methylsulfanyl-1-[3-(4-methylsulfanyl-2-sulfanylidenepyrimidin-1-yl)propyl]pyrimidine-2-thione |
InChI |
InChI=1S/C13H16N4S4/c1-20-10-4-8-16(12(18)14-10)6-3-7-17-9-5-11(21-2)15-13(17)19/h4-5,8-9H,3,6-7H2,1-2H3 |
Clave InChI |
HADJQLCMKKDZJP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=S)N(C=C1)CCCN2C=CC(=NC2=S)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


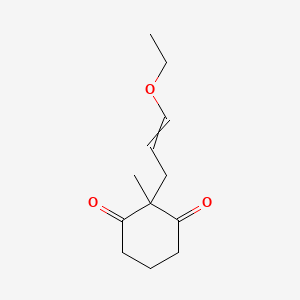
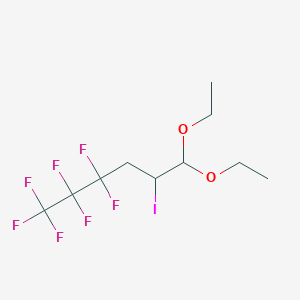


![N-[(4-Butylphenyl)methyl]-N'-(2,4-dichlorophenyl)-N-heptylurea](/img/structure/B14391296.png)
![1,4-Dioxaspiro[4.11]hexadecan-6-one](/img/structure/B14391310.png)

![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N'-phenylurea](/img/structure/B14391324.png)
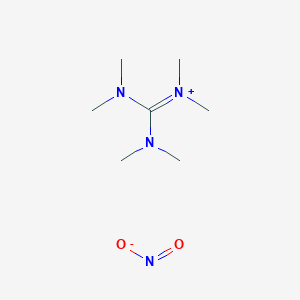

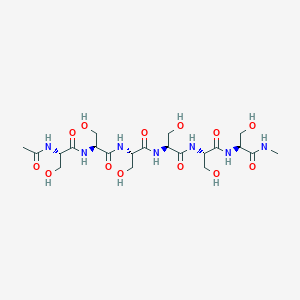
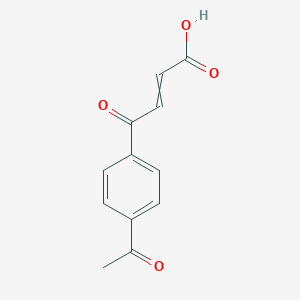
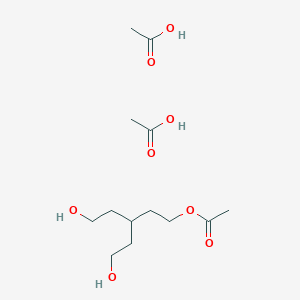
![Acetic acid;[3-chloro-2-[hydroxy(dimethyl)silyl]oxypropyl] acetate](/img/structure/B14391343.png)
